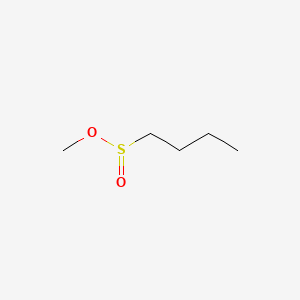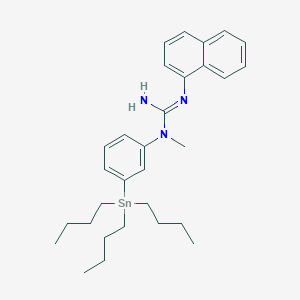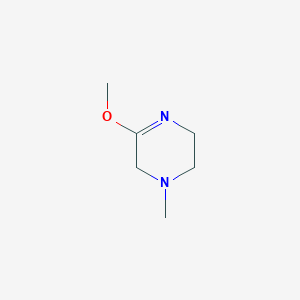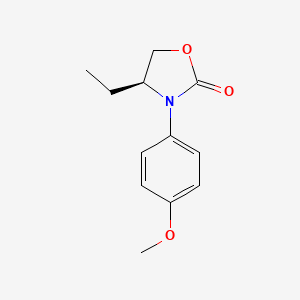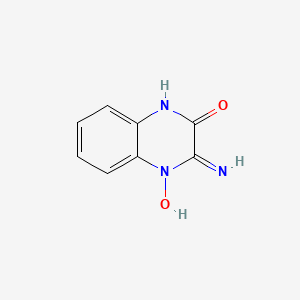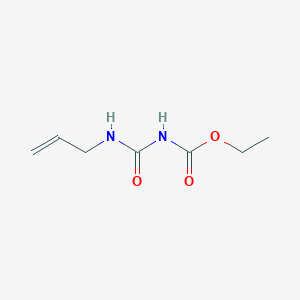
1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- typically involves the reaction of phosphorous oxychloride (POCl₃) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction is carried out in a closed reaction vessel with continuous stirring and temperature control. The mixture is cooled to a temperature range of -15 to -10°C, and the solution of 3-aminopropan-1-ol is added slowly. The reaction mixture is then gradually heated to 20-40°C until the conversion of the substrates is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of automated systems for temperature control, stirring, and addition of reagents ensures consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazaphospholidin-2-one derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include oxazaphospholidin-2-one derivatives, reduced amine derivatives, and substituted phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a DNA alkylating agent, which can hinder cellular growth and replication.
Medicine: Explored for its cytotoxic properties, particularly in the development of chemotherapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- involves its ability to alkylate DNA, leading to the inhibition of cellular growth and replication. This is achieved through the formation of covalent bonds with DNA, which disrupts the normal function of the genetic material. The compound targets specific molecular pathways involved in cell division and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphospholidinone structure.
Ifosfamide: Another chemotherapeutic agent with structural similarities.
Melphalan: A nitrogen mustard derivative used in cancer treatment.
Uniqueness
1,3,2-Oxazaphospholidin-2-amine, 3-methyl-N,N-bis(1-methylethyl)- is unique due to its specific substitution pattern and the presence of isopropyl groups, which may influence its reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
82086-46-2 |
|---|---|
Molekularformel |
C9H21N2OP |
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
3-methyl-N,N-di(propan-2-yl)-1,3,2-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C9H21N2OP/c1-8(2)11(9(3)4)13-10(5)6-7-12-13/h8-9H,6-7H2,1-5H3 |
InChI-Schlüssel |
NGYNPOFXXRMNJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P1N(CCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


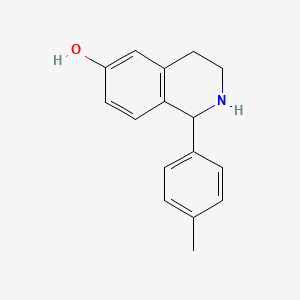
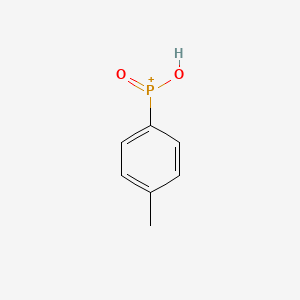
![(5S)-3-methyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B13810675.png)

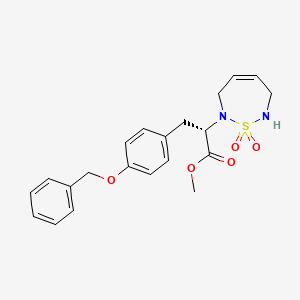
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
